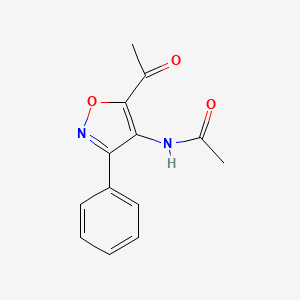![molecular formula C15H9Cl2N5S B11048475 6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048475.png)
6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with a complex structure. Let’s break it down:
6-(2,6-Dichlorobenzyl): This part of the compound contains a dichlorobenzyl group attached to the triazolo-thiadiazole core.
3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The central core consists of a triazolo-thiadiazole ring fused with a pyridine ring.
準備方法
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example:
Condensation Reaction: Starting from 2,6-dichlorobenzaldehyde and 4-aminopyridine, the triazolo-thiadiazole ring can be formed through a condensation reaction.
Ring Closure: The cyclization step involves the formation of the triazolo-thiadiazole ring by intramolecular reactions.
Industrial Production:
Industrial-scale production typically involves efficient and scalable methods. These may include:
High-Temperature Cyclization: Using suitable catalysts and optimized conditions to achieve high yields.
Continuous Flow Synthesis: Leveraging flow chemistry for better control and productivity.
化学反応の分析
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core.
Substitution: Substituents on the benzyl or pyridine ring can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:
The specific products depend on the reaction conditions and substituents. Isolated products may include derivatives with altered functional groups or regioisomers.
科学的研究の応用
This compound finds applications in diverse fields:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Materials Science: Its unique structure could contribute to novel materials.
Agrochemicals: It might have pesticidal properties.
作用機序
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.
類似化合物との比較
Similar Compounds
- Other triazolo-thiadiazoles
- Pyridine-containing heterocycles
特性
分子式 |
C15H9Cl2N5S |
|---|---|
分子量 |
362.2 g/mol |
IUPAC名 |
6-[(2,6-dichlorophenyl)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9Cl2N5S/c16-11-2-1-3-12(17)10(11)8-13-21-22-14(19-20-15(22)23-13)9-4-6-18-7-5-9/h1-7H,8H2 |
InChIキー |
GZRNILRRQJVUQV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11048407.png)
![6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11048408.png)

![6-{[(2-aminophenyl)sulfanyl]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11048419.png)
![[5-amino-4-cyano-2-methyl-2-(propylsulfanyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048425.png)




![1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048466.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048469.png)
![6-(3-Bromo-4-fluorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048477.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11048485.png)
![3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11048489.png)